tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans
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Overview
Description
tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 3,4-dimethylpyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted carbamates with different functional groups replacing the original carbamate group.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
- Used in the development of enzyme inhibitors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- tert-butyl N-{[4,4-dimethylpyrrolidin-3-yl]methyl}carbamate
- tert-butyl N-{[5,5-dimethylpyrrolidin-3-yl]methyl}carbamate
- tert-butyl N-{[3-methylpyrrolidin-3-yl]methyl}carbamate
Comparison:
Structural Differences: The position and number of methyl groups on the pyrrolidine ring can vary among similar compounds, leading to differences in their chemical properties and reactivity.
Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions.
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-13-7-12(9,5)8-14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-,12+/m1/s1 |
InChI Key |
PLLIFPFHFHXRNX-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCC1(C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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